1-(3-aminophenyl)-1H-imidazole-2-thiol hydrochloride
Overview
Description
1-(3-aminophenyl)-1H-imidazole-2-thiol hydrochloride is a chemical compound with the CAS Number: 1803572-32-8. Its molecular weight is 227.72 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9N3S.ClH/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13;/h1-6H,10H2,(H,11,13);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .Scientific Research Applications
Chemical Reactions and Synthesis
- Reaction with Isothiocyanates: Alkyl or aryl isothiocyanates react with 3-phenyl-3-aminoquinoline-2,4-diones to produce novel compounds, including (2-methylaminophenyl)-5-phenyl-1H-imidazole-2(3H)-thiones, characterized by various spectroscopic techniques and confirmed by X-ray diffraction (Klásek et al., 2010).
Antifungal Properties
- Antifungal Agent Synthesis: Derivatives of 1H-imidazole hydrochloride, like 1-[1-[2-[(3-chlorobenzyl)oxy]phenyl]vinyl]-1H-imidazole hydrochloride, have been synthesized and shown effective against guinea pig dermatophytosis, demonstrating potential in antifungal applications (Ogata et al., 1983).
Catalysis in Chemical Reactions
- Catalyzed Synthesis of Derivatives: Thiamine hydrochloride (VB1) catalyzes the synthesis of (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives, an efficient and environmentally friendly method (Chen et al., 2013).
Biochemical Research
- Dopamine Beta-hydroxylase Inhibition: 1-(Thienylalkyl)imidazole-2(3H)-thiones, structurally related to 1-(3-aminophenyl)-1H-imidazole-2-thiol, are competitive inhibitors of dopamine beta-hydroxylase, aiding in the understanding of enzyme inhibition and neurotransmitter regulation (McCarthy et al., 1990).
Oxidation Studies
- Oxidation Reactions: The oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide under various conditions leads to different products, providing insights into the reactivity and potential applications of imidazole derivatives (Lezina et al., 2013).
Antibacterial Activities
- Antibacterial Compounds Synthesis: Microwave synthesis of imidazolidine derivatives containing 1,3,4-oxadiazole moiety, including 5-(4-Aminophenyl)-2-thiol-1,3,4-oxadiazole, has shown enhanced activity against Gram-negative bacteria, indicating potential for developing new antibacterial agents (Abood et al., 2018).
Properties
IUPAC Name |
3-(3-aminophenyl)-1H-imidazole-2-thione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S.ClH/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13;/h1-6H,10H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSLZHAQEZGZTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CNC2=S)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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